![molecular formula C18H17NO3 B4642692 N-(2-furylmethyl)-2-(2-naphthyloxy)propanamide](/img/structure/B4642692.png)
N-(2-furylmethyl)-2-(2-naphthyloxy)propanamide
Description
Synthesis Analysis
The synthesis of similar furylmethyl and naphthyloxy derivatives involves multiple steps, including the Wittig–Horner reaction and successive acylation with 3-furoyl chloride, as seen in the synthesis of 6′- and 7′-(3-furylmethyl) derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol which are simplified analogues of digitoxigenin (Almirante et al., 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as naphthalene derivatives, is characterized using spectroscopic methods such as NMR and LC-MS/MS, providing detailed insights into the compound's structural features (Evren et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving furylmethyl and naphthyloxy derivatives can include electrophilic substitution, and the creation of benzidine through oxidative self-coupling, demonstrating the compound's reactivity and potential for various chemical transformations (Saitoh et al., 2006).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding the compound's behavior under different conditions. For example, naphthalene derivatives have been studied for their crystalline structure, revealing specific dihedral angles and hydrogen bonding patterns (Cho et al., 2013).
Chemical Properties Analysis
Chemical properties, including antimicrobial activity and interaction with various reagents, are significant for assessing the compound's utility in various applications. Some naphthalen-1-yl propanamide derivatives have shown notable antimicrobial activity, highlighting the potential pharmaceutical relevance of these compounds (Evren et al., 2020).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-naphthalen-2-yloxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(18(20)19-12-17-7-4-10-21-17)22-16-9-8-14-5-2-3-6-15(14)11-16/h2-11,13H,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXMNZXPFYXMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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